3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
The compound 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as the triazole ring, benzothiazole moiety, and substituted phenyl rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation:
Benzothiazole Synthesis: The benzothiazole moiety is synthesized separately, often starting from 2-aminothiophenol and an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the triazole-thioether intermediate with the benzothiazole derivative under conditions that promote nucleophilic substitution, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its specific functional groups, is investigated for its potential to inhibit various biological targets, such as enzymes and receptors involved in disease pathways.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzothiazole moiety may interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol
- 2-(4-Methoxyphenyl)-1,3-benzothiazole
- 4-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol
Uniqueness
Compared to these similar compounds, 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to the combination of the triazole, benzothiazole, and thioether functionalities within a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S2/c1-31-19-12-10-18(11-13-19)29-22(14-28-20-4-2-3-5-21(20)33-24(28)30)26-27-23(29)32-15-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXNXXHHOUWCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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